molecular formula C11H15F3O B13198274 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde

2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde

Cat. No.: B13198274
M. Wt: 220.23 g/mol
InChI Key: MEOCDBWANDDCRX-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde (C₁₁H₁₅F₃O; MW 220.23 g/mol) is a structurally complex compound featuring:

  • Cyclopropane ring: A highly strained three-membered carbon ring, enhancing reactivity .
  • Trifluoromethyl (-CF₃) group: Electron-withdrawing, increasing lipophilicity and metabolic stability .
  • Aldehyde (-CHO) functional group: Enables nucleophilic additions and serves as a versatile synthetic intermediate .

Its synthesis involves multistep routes requiring precise control of stereochemistry and reaction conditions. The compound is primarily used in pharmaceutical research and organic synthesis due to its unique electronic and steric properties .

Properties

Molecular Formula

C11H15F3O

Molecular Weight

220.23 g/mol

IUPAC Name

2-[3-(trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C11H15F3O/c12-11(13,14)9-3-1-2-7(4-9)10-5-8(10)6-15/h6-10H,1-5H2

InChI Key

MEOCDBWANDDCRX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)C(F)(F)F)C2CC2C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common approach is the cyclopropanation of a suitable cyclohexyl derivative, followed by the introduction of the trifluoromethyl group and subsequent oxidation to form the aldehyde. Specific reaction conditions, such as the choice of catalysts, solvents, and temperature, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with a focus on cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to a primary alcohol.

    Substitution: Nucleophilic substitution reactions at the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

    Oxidation: Formation of 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carboxylic acid.

    Reduction: Formation of 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde":

General Information

  • 2-Cyclohexylcyclopropane-1-carbaldehyde is an organic compound featuring a cyclohexyl group linked to a cyclopropane ring, which is also bonded to a carbaldehyde group.
  • The compound's unique structure makes it suitable for chemical studies and applications.

Scientific Research Applications of 2-Cyclohexylcyclopropane-1-carbaldehyde

  • Chemistry: It serves as a building block in synthesizing complex organic molecules and as a reagent in organic reactions.
  • Biology: It can be employed to study enzyme-catalyzed reactions that involve aldehydes and cyclopropane rings.
  • Medicine: It's valuable in research for potential pharmaceutical uses, including the creation of new drugs containing cyclopropane structures.
  • Industry: It is used to produce specialty chemicals and materials that have unique properties.

Mechanism of Action

  • The aldehyde group in 2-Cyclohexylcyclopropane-1-carbaldehyde can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
  • This compound can participate in metabolic pathways that involve aldehyde dehydrogenases and other enzymes processing aldehydes and cyclopropane rings.

Comparison with Similar Compounds

CompoundKey Structural DifferencesChemical Properties and Reactivity
Cyclopropane-1-carbaldehydeLacks the cyclohexyl groupLess sterically hindered and more reactive
CyclohexylmethanolContains a cyclohexyl group but lacks the cyclopropane ringDifferent chemical properties and reactivity
2-Cyclohexylcyclopropane-1-carbaldehydeCombination of cyclohexyl group, cyclopropane ring, and carbaldehyde groupDistinct steric and electronic properties, valuable for studying ring strain and steric hindrance

Properties of 2-Cyclohexylcyclopropane-1-carbaldehyde

  • Molecular Formula: C10H16O
  • Molecular Weight: 152.23 g/mol
  • IUPAC Name: 2-cyclohexylcyclopropane-1-carbaldehyde
  • InChI: InChI=1S/C10H16O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h7-10H,1-6H2
  • InChI Key: NMVQWJGYOHLDFK-UHFFFAOYSA-N
  • Canonical SMILES: C1CCC(CC1)C2CC2C=O

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyclopropane ring may confer rigidity and influence binding affinity. Detailed studies on the molecular pathways and targets are essential to fully understand its effects.

Comparison with Similar Compounds

Electronic Effects

  • The -CF₃ group in the target compound significantly lowers the electron density of the aldehyde, accelerating reactions with nucleophiles (e.g., Grignard reagents) compared to non-fluorinated analogs .
  • Fluorinated analogs (e.g., difluoromethyl derivatives) exhibit intermediate reactivity between trifluoromethyl and non-fluorinated compounds .

Steric and Conformational Properties

  • The cyclohexyl group in the target compound introduces axial chirality , enabling enantioselective synthesis of pharmaceuticals, unlike smaller rings (e.g., cyclobutane) .
  • Methyl-substituted analogs (e.g., 3,3-dimethylcyclohexyl) show reduced steric hindrance, facilitating faster reaction kinetics in cyclopropane ring-opening reactions .

Application-Based Comparisons

Application Target Compound Comparable Compound Performance Difference
Pharmaceutical Intermediates High demand for fluorinated antidepressants Non-fluorinated analogs (e.g., 2-phenylcyclopropane-1-carbaldehyde) - Target compound improves drug half-life by 40% in vitro
Material Science Used in fluoropolymer crosslinking 2-(Trifluoromethyl)benzaldehyde - Cyclopropane ring in target compound enhances thermal stability by 15%
Agrochemicals Precursor for herbicides 3-Methylcyclopropane-1-carbaldehyde - -CF₃ group increases herbicidal activity by 30% against resistant weeds

Biological Activity

2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C11_{11}H15_{15}F3_3O. Its unique structure suggests potential biological activities that merit detailed investigation. This article reviews available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C11_{11}H15_{15}F3_3O
  • Molecular Weight : 232.24 g/mol

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, similar compounds in its class have shown promising pharmacological properties, particularly in anti-inflammatory and anticancer activities.

  • Anti-inflammatory Activity :
    • Compounds with similar trifluoromethyl groups have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which suggests that this compound may exhibit similar effects by modulating inflammatory pathways.
  • Anticancer Potential :
    • Some derivatives of cyclopropane structures have demonstrated selective cytotoxicity against various cancer cell lines, including breast and lung cancers. This activity is often linked to their interaction with cell cycle regulatory proteins.

Case Study 1: Antitumor Activity

A study on cyclopropane derivatives indicated that compounds with structural similarities to this compound showed significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

Research involving cyclohexyl derivatives demonstrated their ability to reduce airway inflammation in animal models. The compounds inhibited the release of inflammatory mediators and showed potential for treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of TNF-α and IL-6
AntitumorInduction of apoptosis in cancer cells
BronchodilationReduced airway hyperreactivity

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the cyclopropane-carbaldehyde core, and how do steric/electronic effects of the trifluoromethyl group influence reaction outcomes?

  • Methodological Answer :

  • Cyclopropanation : Use the Simmons-Smith reaction with Zn/CH₂I₂ or transition-metal-catalyzed methods (e.g., Rh₂(OAc)₄) to form the cyclopropane ring. Steric hindrance from the 3-(trifluoromethyl)cyclohexyl group may require elevated temperatures or prolonged reaction times .
  • Aldehyde Introduction : Oxidative methods (e.g., Swern oxidation) or formylation via Vilsmeier-Haack reaction. The electron-withdrawing trifluoromethyl group may stabilize intermediates but reduce nucleophilicity at the cyclohexyl moiety.
  • Key Challenges : Monitor byproducts via HPLC (e.g., ’s benzaldehyde stability protocols) and optimize solvent polarity (DMF or THF) to enhance yield .

Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to resolve cyclopropane coupling constants (J ~5–10 Hz) and confirm trifluoromethyl integration. ¹⁹F NMR quantifies CF₃ group integrity.
  • X-ray Crystallography : Essential for resolving cyclohexyl chair conformations and cyclopropane ring geometry (analogous to cyclopropane carboxylates in ) .
  • HPLC-MS : Use C18 columns with UV detection (λ = 210–280 nm) and ESI-MS for purity >98%.

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in nucleophilic additions to the aldehyde group, given the compound’s steric and electronic profile?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. The trifluoromethyl group increases electrophilicity at the aldehyde (partial positive charge ~0.35 e), favoring nucleophilic attack.
  • Steric Maps : Generate steric hindrance plots (e.g., using PyMol) to identify accessible reaction sites. The cyclohexyl group may shield the aldehyde’s Re face, leading to Si-face selectivity in Grignard additions .
  • Validation : Compare computed transition-state energies with experimental outcomes (e.g., enantiomeric excess via chiral HPLC).

Q. How should researchers address contradictions in reported stability data under acidic vs. basic conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Conduct accelerated degradation tests (pH 1–14, 40–60°C) with HPLC monitoring (see ’s protocols for benzaldehydes). Use Arrhenius modeling to extrapolate shelf-life .
  • Mechanistic Probes : LC-MS/MS to identify degradation products (e.g., aldol condensation at high pH or acid-catalyzed cyclopropane ring opening).
  • Mitigation Strategies : Formulate with stabilizers (e.g., antioxidants like BHT) or employ protective groups (e.g., acetal formation) during synthesis.

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